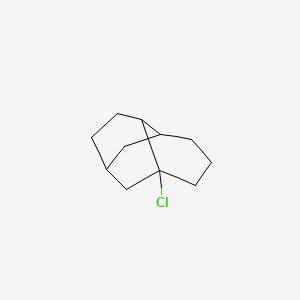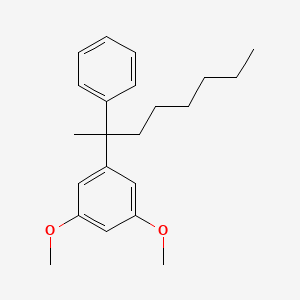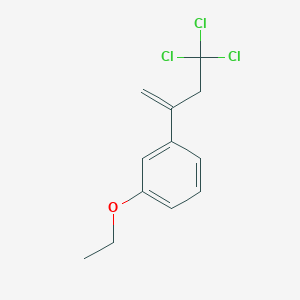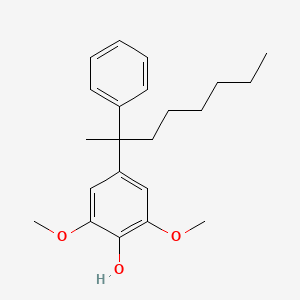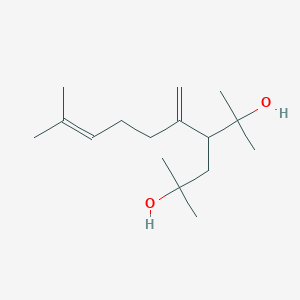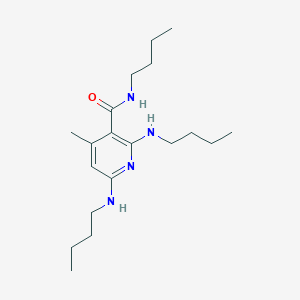
N-Butyl-2,6-bis(butylamino)-4-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2,6-bis(butylamino)-4-methylpyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with butylamino groups and a carboxamide group. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2,6-bis(butylamino)-4-methylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Butylamino Groups: The butylamino groups are introduced via nucleophilic substitution reactions, where butylamine reacts with the pyridine ring.
Addition of the Carboxamide Group: The carboxamide group is added through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxides of the butylamino groups.
Reduction Products: Amines derived from the carboxamide group.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
N-Butyl-2,6-bis(butylamino)-4-methylpyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-2,6-bis(butylamino)-4-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-Butyl-2,6-diaminopyridine-3-carboxamide: Similar structure but lacks the methyl group.
N-Butyl-2,6-bis(ethylamino)-4-methylpyridine-3-carboxamide: Similar structure but with ethylamino groups instead of butylamino groups.
Uniqueness: N-Butyl-2,6-bis(butylamino)-4-methylpyridine-3-carboxamide is unique due to the combination of butylamino groups and a carboxamide group on a methyl-substituted pyridine ring
Properties
CAS No. |
61100-31-0 |
|---|---|
Molecular Formula |
C19H34N4O |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
N-butyl-2,6-bis(butylamino)-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C19H34N4O/c1-5-8-11-20-16-14-15(4)17(19(24)22-13-10-7-3)18(23-16)21-12-9-6-2/h14H,5-13H2,1-4H3,(H,22,24)(H2,20,21,23) |
InChI Key |
WFMSZULNLFDHQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=C(C(=C1)C)C(=O)NCCCC)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




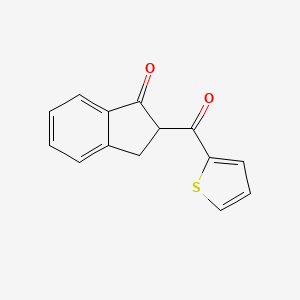
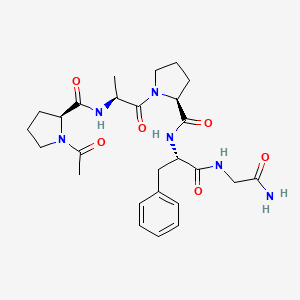
![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)


